molecular formula C11H17NO3 B13047605 (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Cat. No.: B13047605
M. Wt: 211.26 g/mol
InChI Key: WDBHJUBJCOLXGR-CPCISQLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The reaction conditions often involve the use of reducing agents, such as sodium borohydride or lithium aluminum hydride, to reduce the intermediate compounds to the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL include:

    (1S,4R)-4-Amino-2-cyclopentene-1-methanol: Another chiral compound with similar functional groups.

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the overall structure.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1

InChI Key

WDBHJUBJCOLXGR-CPCISQLKSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.